N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyclohexene ring, an oxadiazole ring, and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The starting material, 2,6-dimethylcyclohex-2-en-1-ylmethanol, is synthesized through the hydrogenation of 2,6-dimethylphenol followed by oxidation.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with appropriate reagents such as thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the oxadiazole derivative.
Amide Bond Formation: The final step involves coupling the cyclohexene derivative with the oxadiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired propenamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the oxadiazole ring or the cyclohexene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted oxadiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The oxadiazole ring is known for its ability to interact with biological targets, potentially inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide
- N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-thiadiazol-3-yl)methyl]prop-2-enamide
- N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-triazol-3-yl)methyl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-5-16(20)19(10-15-13(4)17-21-18-15)9-14-11(2)7-6-8-12(14)3/h5,7,12,14H,1,6,8-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTKQYMYKFGNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1CN(CC2=NON=C2C)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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